molecular formula C9H6BrNO2 B13091791 5-Bromo-4-methylindoline-2,3-dione

5-Bromo-4-methylindoline-2,3-dione

Cat. No.: B13091791
M. Wt: 240.05 g/mol
InChI Key: KSXHJJPMHRKVCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylindoline-2,3-dione typically involves the bromination of 4-methylindoline-2,3-dione. One common method includes the use of bromine in an organic solvent such as dichloromethane under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives .

Scientific Research Applications

5-Bromo-4-methylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylindoline-2,3-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindoline-2,3-dione: Similar structure but lacks the methyl group at the 4th position.

    4-Methylindoline-2,3-dione: Similar structure but lacks the bromine atom at the 5th position.

    Indoline-2,3-dione: The parent compound without any substitutions.

Uniqueness

5-Bromo-4-methylindoline-2,3-dione is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential in various applications compared to its analogs .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H6BrNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)

InChI Key

KSXHJJPMHRKVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=O)N2)Br

Origin of Product

United States

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